N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or binding affinities.
Medicine: Although not widely used as a drug, N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea is explored for its potential pharmacological properties, including its effects on cellular pathways and potential therapeutic applications.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methyl groups on the aromatic rings can influence the compound’s binding affinity and specificity. The urea moiety may participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: N-(3,4-dichlorophenyl)-N’-(3,4-dimethylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings and the presence of the urea functional group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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